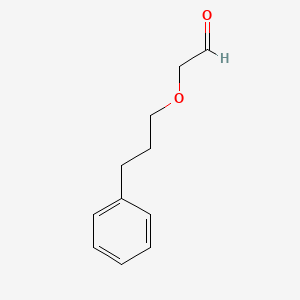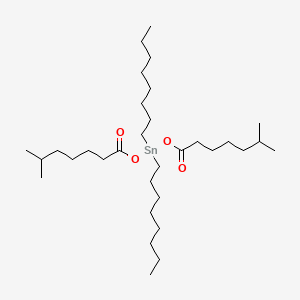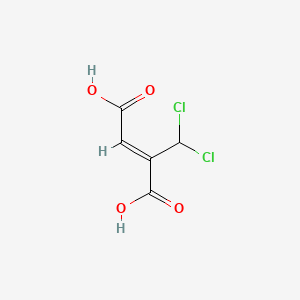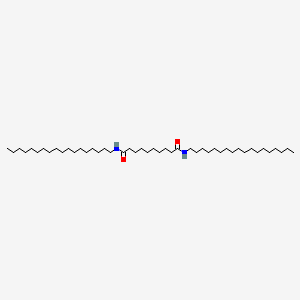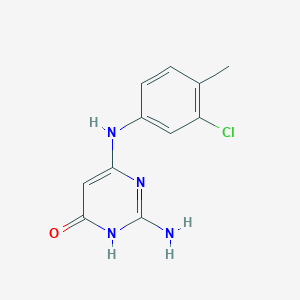
2-Amino-6-(3-chloro-4-methylanilino)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 52286: , also known as Ginsenoside Re, is a natural steroid glycoside isolated from the roots of Panax ginseng. It is a protopanaxatriol-type saponin with diverse biological activities. This compound has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-hyperlipidemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoside Re involves the extraction and purification from Panax ginseng roots. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate Ginsenoside Re.
Characterization: The isolated compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of Ginsenoside Re follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Re undergoes various chemical reactions, including:
Oxidation: Ginsenoside Re can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in Ginsenoside Re, leading to the formation of simpler saponins.
Substitution: Substitution reactions can introduce different functional groups into the Ginsenoside Re molecule, enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include different ginsenoside derivatives with varying biological activities .
Scientific Research Applications
Ginsenoside Re has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of herbal medicinal products.
Biology: Ginsenoside Re is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diabetes, hyperlipidemia, and inflammation.
Industry: Ginsenoside Re is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Ginsenoside Re involves multiple molecular targets and pathways:
Anti-inflammatory Effects: Ginsenoside Re inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-diabetic Effects: It enhances insulin sensitivity and promotes glucose uptake in cells, thereby lowering blood glucose levels.
Anti-hyperlipidemic Effects: Ginsenoside Re modulates lipid metabolism, reducing the levels of triglycerides and cholesterol in the blood
Comparison with Similar Compounds
Ginsenoside Re is compared with other similar compounds, such as:
Ginsenoside Rb1: Another major ginsenoside with similar anti-inflammatory and anti-diabetic properties.
Ginsenoside Rd: Known for its neuroprotective effects.
Ginsenoside Rg1: Exhibits anti-aging and cognitive-enhancing properties
Uniqueness: Ginsenoside Re is unique due to its specific glycosidic structure, which contributes to its diverse biological activities and therapeutic potential .
Properties
CAS No. |
93606-35-0 |
|---|---|
Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-amino-4-(3-chloro-4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11ClN4O/c1-6-2-3-7(4-8(6)12)14-9-5-10(17)16-11(13)15-9/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI Key |
VJVOAOJDSCKCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


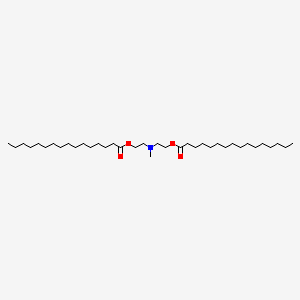
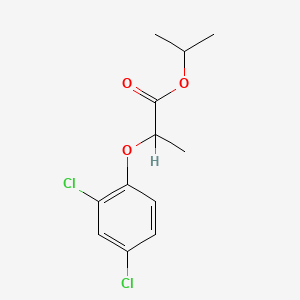
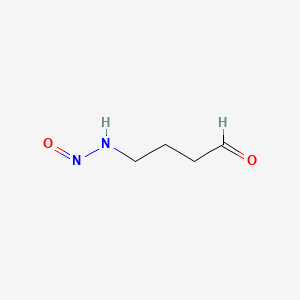


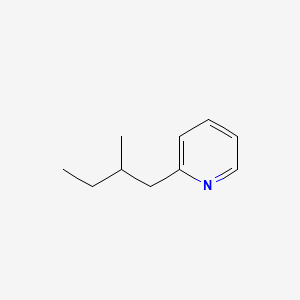
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
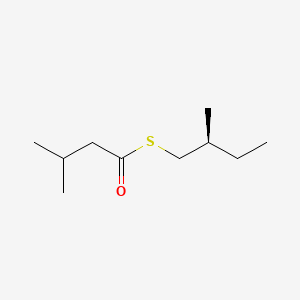
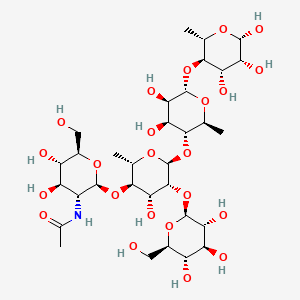
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
